Pelargonidin chloride

Descripción general

Descripción

La pelargonidina (cloruro) es una antocianidina, un tipo de pigmento vegetal responsable de los colores rojo, naranja y morado en muchas frutas y flores. Se encuentra comúnmente en geranios rojos, bayas como frambuesas y fresas, y otras frutas como ciruelas y granadas . La pelargonidina es conocida por sus propiedades antioxidantes y sus posibles beneficios para la salud, que incluyen efectos antiinflamatorios y antidiabéticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pelargonidina se puede sintetizar a través de varias rutas químicas. Un método común implica la condensación de floroglucinol con 4-hidroxibenzaldehído, seguido de pasos de ciclización y oxidación. Las condiciones de reacción suelen incluir ambientes ácidos y temperaturas controladas para garantizar la formación adecuada de la estructura de la antocianidina .

Métodos de producción industrial: La producción industrial de pelargonidina a menudo implica la extracción de fuentes naturales, como bayas y flores. El proceso de extracción incluye maceración, filtración y pasos de purificación para aislar el pigmento. Las técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) se utilizan para garantizar la pureza y la calidad del compuesto extraído .

Análisis De Reacciones Químicas

Tipos de reacciones: La pelargonidina sufre varias reacciones químicas, que incluyen:

Oxidación: La pelargonidina se puede oxidar para formar quinonas, que son intermediarios importantes en varias vías bioquímicas.

Reducción: Las reacciones de reducción pueden convertir la pelargonidina en su forma leucoantocianidina, que es incolora.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Productos principales formados:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Leucoantocianidinas.

Sustitución: Glucósidos como la pelargonidina-3-glucósido.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Pelargonidin chloride is known for its antioxidant, anti-inflammatory, antithrombotic, and antidiabetic properties. It primarily interacts with key cellular pathways, notably the Keap1/Nrf2 signaling pathway, which regulates antioxidant responses in the body. This compound has been shown to induce phase II detoxification genes, crucial for combating oxidative stress-related disorders .

Biochemical Properties:

- Antioxidant Activity: Scavenges free radicals and reduces oxidative damage.

- Antigenotoxic Effects: Protects against DNA damage induced by mutagens like 4-nitroquinoline 1-oxide .

- Cytoprotective Effects: Reduces cytotoxicity in liver cells exposed to toxic agents .

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

- Natural Dye: Utilized as a natural colorant due to its vibrant red hue, which changes with pH levels.

- pH Indicator: Employed in laboratory settings to indicate acidity or alkalinity.

Biology

- Plant Pigmentation: Investigated for its role in floral pigmentation and its effects on pollinator attraction and seed dispersal.

- Cellular Studies: Explored for its effects on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine

- Cancer Research: Exhibits potential anticancer effects by inhibiting tumor promotion in skin cells induced by phorbol esters . It has been shown to reduce colony formation in JB6 P+ cells.

- Cardiovascular Benefits: Demonstrated protective effects against cardiovascular diseases through modulation of inflammatory markers .

- Neurological Studies: Investigated for its potential benefits in neurodegenerative diseases like Alzheimer’s by improving memory function in animal models .

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant effects of this compound on human hepatocellular carcinoma cells (HepG2) exposed to citrinin. Results indicated that pelargonidin significantly reduced cytotoxicity and oxidative stress markers, highlighting its protective role against liver toxicity .

Case Study 2: Antigenotoxic Properties

Research involving HL-60 cells demonstrated that this compound exhibited antigenotoxic properties against oxidative stress induced by NQO. The study found that pelargonidin effectively reduced DNA damage without exhibiting genotoxicity itself .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Natural dye | Color changes with pH; used as a dye in food products. |

| Biology | Cellular studies | Reduces oxidative DNA damage; inhibits cell proliferation. |

| Medicine | Cancer prevention | Inhibits TPA-induced transformation in JB6 P+ cells; reduces tumor formation. |

| Medicine | Neurological | Improves cognitive function in Alzheimer’s disease models. |

Mecanismo De Acción

La pelargonidina ejerce sus efectos a través de varios mecanismos moleculares:

Actividad antioxidante: La pelargonidina elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno o electrones para neutralizar las especies reactivas de oxígeno (ROS).

Efectos antiinflamatorios: Inhibe la producción de citoquinas y enzimas proinflamatorias, como la ciclooxigenasa (COX) y la lipooxigenasa (LOX).

Actividad anticancerígena: La pelargonidina induce la apoptosis (muerte celular programada) en las células cancerosas al modular vías de señalización como las vías MAPK y PI3K / Akt.

Comparación Con Compuestos Similares

La pelargonidina es una de las varias antocianidinas, que incluyen:

Cianidina: Conocida por su color rojo intenso a morado y sus fuertes propiedades antioxidantes.

Delfinidina: Presenta tonalidades azules a moradas y tiene potentes efectos antiinflamatorios.

Malvidina: Se encuentra en el vino tinto, contribuyendo a su color y capacidad antioxidante.

Peonidina: Proporciona una coloración roja a morada y se ha estudiado por sus propiedades anticancerígenas.

Petunidina: Imparte colores púrpura a azul y ha demostrado potencial para proteger contra el estrés oxidativo.

Singularidad de la pelargonidina: La pelargonidina es única debido a su color rojo anaranjado brillante y su presencia en una amplia variedad de frutas y flores. Su estructura química distintiva, con grupos hidroxilo en posiciones específicas, contribuye a su color único y actividades biológicas .

Actividad Biológica

Pelargonidin chloride (PC) is an anthocyanin, a type of flavonoid widely found in various fruits and vegetables, particularly in berries and radishes. It has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, exploring its mechanisms of action and therapeutic potential.

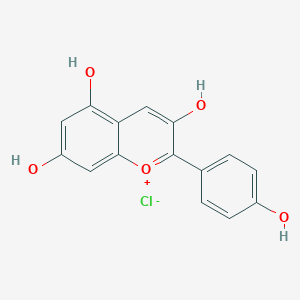

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H11ClO5

- CAS Number : 134-04-3

It exists primarily as a glycoside, which contributes to its stability and bioavailability in biological systems.

This compound exhibits its biological effects through several key mechanisms:

- Nrf2 Activation : PC activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of antioxidant response. This activation leads to the upregulation of detoxification enzymes such as heme oxygenase-1 (HO-1), glutathione S-transferase, and superoxide dismutase, enhancing cellular defense against oxidative stress .

- Antioxidant Activity : PC demonstrates strong antioxidant properties by reducing oxidative stress markers, including malondialdehyde levels in cells exposed to UVB irradiation. This activity is crucial for protecting cellular integrity from oxidative damage .

- Cytotoxicity and Anticancer Effects : Research indicates that this compound can inhibit the transformation of cancer cells induced by tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate). It reduces colony formation in mouse skin epidermal JB6 P+ cells, suggesting its potential as a chemopreventive agent .

Antioxidant Effects

PC has been shown to protect against oxidative stress in various cell lines. For instance:

- In HepG2 cells treated with citrinin (CTN), PC pretreatment significantly increased cell viability to 84.5% and restored membrane integrity while maintaining normal cell cycle phases .

- In vitro studies demonstrated that PC effectively reduced reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

- A study indicated that PC reduced TPA-induced cell transformation in JB6 P+ cells, with significant reductions in transformed colonies observed at concentrations as low as 10 µM .

- The compound's ability to enhance Nrf2-mediated transcription of antioxidant genes positions it as a promising candidate for cancer prevention strategies .

Antigenotoxic Effects

This compound also exhibits antigenotoxic properties:

- In HL-60 cells, PC demonstrated protective effects against DNA damage induced by NQO (4-nitroquinoline 1-oxide), a potent mutagen. The results indicated significant protection against oxidative stress and preservation of glutathione levels, which are crucial for cellular detoxification processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Cell Line/Model | Concentration Range |

|---|---|---|---|

| Antioxidant | Increased cell viability | HepG2 | 50 µM |

| Nrf2 Activation | Upregulation of detoxification enzymes | HepG2 | 10 - 100 µM |

| Cytotoxicity | Reduced colony formation | JB6 P+ | 10 - 50 µM |

| Antigenotoxic | Protection against DNA damage | HL-60 | ≤ 2 µM |

Case Studies

- Oxidative Stress Mitigation : A study demonstrated that pre-treatment with this compound could significantly mitigate oxidative stress induced by citrinin in HepG2 cells, showcasing its potential for hepatoprotection .

- Cancer Prevention : Another investigation focused on the effects of PC on skin cancer models indicated that it effectively inhibited TPA-induced transformation, suggesting its role as a preventive agent against skin carcinogenesis .

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVZJXMTXCOTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7690-51-9 (Parent) | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001020859 | |

| Record name | Pelargonidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-04-3 | |

| Record name | Pelargonidin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELARGONIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.